(2R)-1-azido-3-phenylpropan-2-ol
Overview
Description
®-1-Azido-3-phenyl-2-propanol is an organic compound that features an azido group (-N₃) attached to a chiral carbon, which is also bonded to a phenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Azido-3-phenyl-2-propanol typically involves the azidation of ®-1-chloro-3-phenyl-2-propanol. This reaction can be carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of ®-1-Azido-3-phenyl-2-propanol may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: ®-1-Azido-3-phenyl-2-propanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of ®-1-azido-3-phenyl-2-propanone.
Reduction: Formation of ®-1-amino-3-phenyl-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-Azido-3-phenyl-2-propanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques for labeling biomolecules due to the reactivity of the azido group.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1-Azido-3-phenyl-2-propanol largely depends on its chemical reactivity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including drug development and materials science. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
(S)-1-Azido-3-phenyl-2-propanol: The enantiomer of ®-1-Azido-3-phenyl-2-propanol, differing in the spatial arrangement of atoms around the chiral center.
1-Azido-2-phenylethanol: Lacks the additional carbon present in ®-1-Azido-3-phenyl-2-propanol.
3-Azido-1-phenylpropan-1-ol: Similar structure but with the azido group positioned differently.
Uniqueness: ®-1-Azido-3-phenyl-2-propanol is unique due to its specific chiral configuration and the presence of both an azido group and a hydroxyl group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(2R)-1-azido-3-phenylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-12-11-7-9(13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHIJATXQDZPO-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295811 | |
Record name | (αR)-α-(Azidomethyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112009-62-8 | |
Record name | (αR)-α-(Azidomethyl)benzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112009-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-(Azidomethyl)benzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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